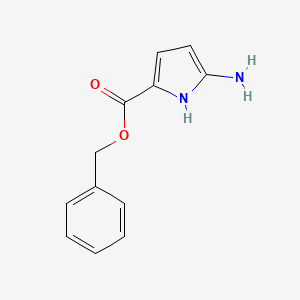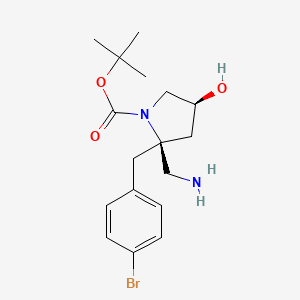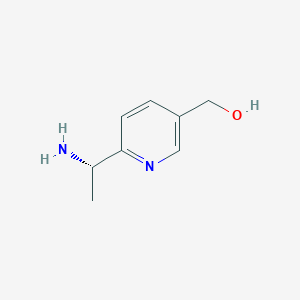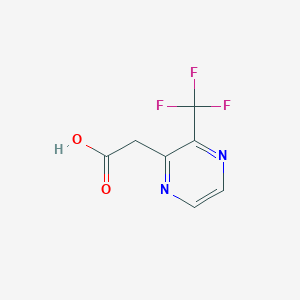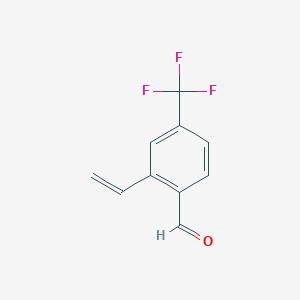
4-(Trifluoromethyl)-2-vinylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-2-vinylbenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a vinyl group (-CH=CH₂) attached to a benzaldehyde core. The trifluoromethyl group is known for its significant electronegativity and lipophilicity, which can influence the compound’s chemical behavior and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)₂) as the catalyst, along with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethyl)-2-vinylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)-2-vinylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-2-vinylbenzoic acid.
Reduction: 4-(Trifluoromethyl)-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-2-vinylbenzaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-2-vinylbenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and electronic effects . This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the vinyl group, leading to different chemical properties and applications.
Trifluoromethylated pyridines: Used in agrochemicals and pharmaceuticals, similar to 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Trifluoromethylated quinolines: Explored for their anticancer properties.
Eigenschaften
Molekularformel |
C10H7F3O |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-ethenyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-2-7-5-9(10(11,12)13)4-3-8(7)6-14/h2-6H,1H2 |
InChI-Schlüssel |
HQRYBBHGBDWPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


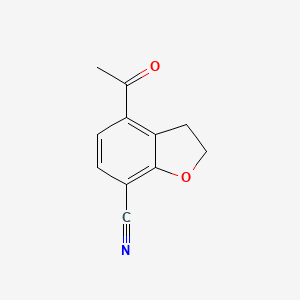

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
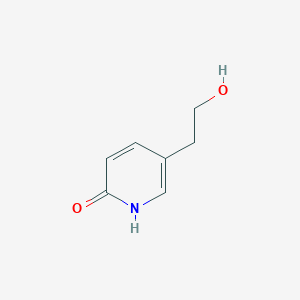
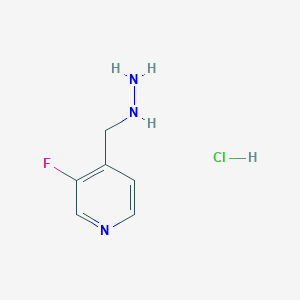
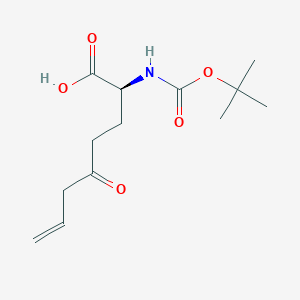

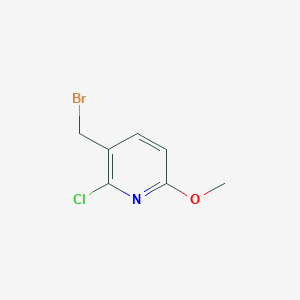
![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
